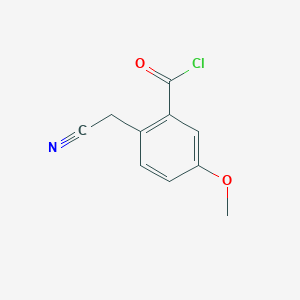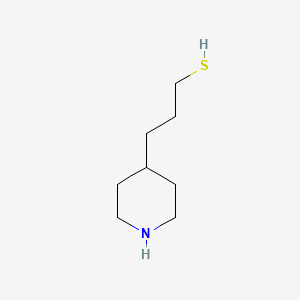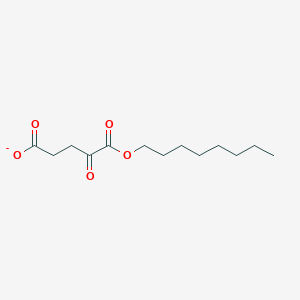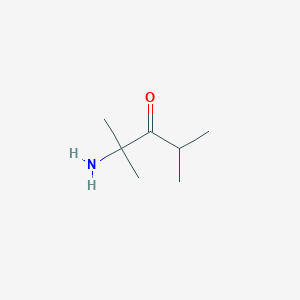
2-amino-2,4-dimethyl-3-Pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2,4-dimethyl-3-pentanone is an organic compound with a unique structure that includes both an amino group and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,4-dimethyl-3-pentanone can be achieved through several methods. One common approach involves the reaction of 2,4-dimethyl-3-pentanone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2,4-dimethyl-3-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino ketones.
Aplicaciones Científicas De Investigación
2-Amino-2,4-dimethyl-3-pentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-amino-2,4-dimethyl-3-pentanone exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ketone group can undergo nucleophilic addition. These interactions are crucial for its reactivity and applications in synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-3-pentanone: Lacks the amino group, making it less reactive in certain types of reactions.
2-Amino-3-pentanone: Similar structure but without the additional methyl groups, affecting its steric properties and reactivity.
Uniqueness
2-Amino-2,4-dimethyl-3-pentanone is unique due to the presence of both an amino group and a ketone group, along with the additional methyl groups. This combination of functional groups and structural features makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
776315-66-3 |
|---|---|
Fórmula molecular |
C7H15NO |
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
2-amino-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C7H15NO/c1-5(2)6(9)7(3,4)8/h5H,8H2,1-4H3 |
Clave InChI |
GVKKKIKDZHLXCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


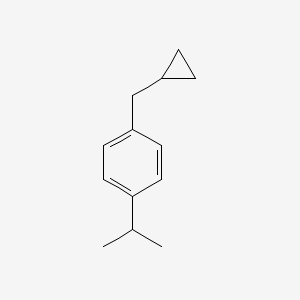
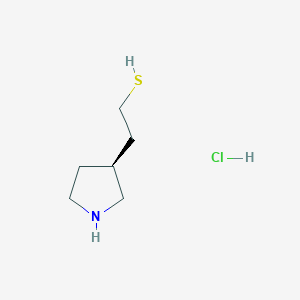
![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)
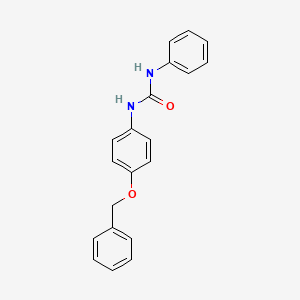


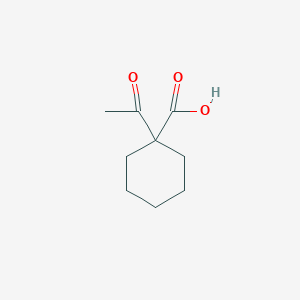
![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)
![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)


